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molecular formula C13H8BrFN4 B8567952 N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine

N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine

Cat. No. B8567952
M. Wt: 319.13 g/mol
InChI Key: DVVACVMEJKXNQG-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

Reaction of 4-(3-bromoanilino)-7-fluoropyrido[2,3-d]pyrimidine (see a previous experimental) (0.12 g, 0.38 mmol) with dimethylamine. hydrochloride (92 mg, 1.13 mmol) and Et3N (0.18 mL, 1.32 mmol) in EtOH (15 mL) at 100° C. for 18 h in a pressure vessel, followed by evaporation of the solvent and workup, gives 4-(3-bromoanilino)-7-(dimethylamino)pyrido[2,3-d]pyrimidine (0.11 g, 84%). 1H NMR (DMSO) δ 9.58 (1H, brs), 8.56 (1H, d, J=9.3 Hz) 8.54 (1H, s), 8.18 (1H, t, J=1.9 Hz), 7.84 (dt, Jd=8.0, Hz, J=1.9 Hz), 7.33 (1H, dd, J=8.1, 8.0 Hz) 7.25 (1H, dt, Jd=9.3, Hz, Jt=1.9 Hz), 7.10 (1H, d, J=9.3 Hz), 3.18 (6H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:15]=[CH:14][C:13](F)=[N:12][C:8]=2[N:9]=[CH:10][N:11]=1.Cl.[CH3:21][NH:22][CH3:23].CCN(CC)CC>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:15]=[CH:14][C:13]([N:22]([CH3:23])[CH3:21])=[N:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)N=C(C=C3)F)C=CC1
Step Two
Name
Quantity
92 mg
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
0.18 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent and workup

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)N=C(C=C3)N(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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